

Prinaberel pharmacokinetics animal studies

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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Application Notes: Prinaberel (ERB-041)

1. Compound Overview & Mechanism of Action Prinaberel (ERB-041) is a potent and selective small-molecule agonist for the Estrogen Receptor beta (ER β). It exhibits strong binding affinity for human, rat, and mouse ER β with IC₅₀ values in the low nanomolar range and demonstrates over 200-fold selectivity for ER β over ER α [1]. Its therapeutic actions are linked to dampening the WNT/ β -catenin signaling pathway and inducing apoptosis in certain cancer cells [1].

2. Key In Vitro & In Vivo Findings The table below summarizes the primary biological activities of Prinaberel identified in preclinical studies:

| Model System | Finding/Effect | Reported Metrics / Significance |
|---------------------------------|---|---|
| In Vitro (Human SCC cells) | Induces differentiation & cell cycle arrest [1] | Reduction in G1 cyclins (D1, D2, D3) and CDK4 expression. |
| In Vitro (Ovarian Cancer cells) | Inhibits proliferation & induces apoptosis [1] | Significant, dose-dependent inhibition of SKOV-3, A2780CP, OVCAR-3 cell lines. |
| In Vivo (SKH-1 hairless mice) | Skin cancer chemoprevention [1] | Topical application (2 mg/mouse) prior to UVB irradiation suppressed squamous cell carcinoma development over 30 weeks. |

| Model System | Finding/Effect | Reported Metrics / Significance |
|--------------------------------------|---|---|
| In Vivo (Estrogen-naïve female mice) | Uterotrophic effects (species-specific) [2] | Observed with some ER β agonists; highlights challenge in translating mouse data to human pharmacology. |

3. Species-Specific Pharmacology A critical consideration for **Prinaberel** and similar compounds is **species-specific receptor pharmacology** [2]. Some ER β agonists show different binding and functional selectivity for human ER β compared to the mouse ortholog. This means in vivo results from mouse models, including efficacy and toxicity findings (like uterotrophic effects), may not accurately predict human responses [2].

Experimental Protocols

1. In Vitro Assessment of Anti-Proliferative Activity

- **Objective:** To evaluate the concentration-dependent effect of **Prinaberel** on cancer cell proliferation.
- **Cell Lines:** Human ovarian cancer cell lines (e.g., SKOV-3, A2780CP, OVCAR-3) [1].
- **Materials:** **Prinaberel** (HY-14933, MedChemExpress), cell culture reagents, DMSO, cell proliferation assay kit (e.g., MTT or WST-1).
- **Procedure:**
 - **Cell Seeding:** Seed cells in 96-well plates at a density of $3-5 \times 10^3$ cells/well and allow to adhere overnight.
 - **Compound Treatment:** Prepare a serial dilution of **Prinaberel** in DMSO and further dilute in cell culture medium. Treat cells with a range of concentrations (e.g., 0.01 μ M, 0.1 μ M, 1 μ M, 10 μ M). Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
 - **Incubation:** Incubate cells for 24-48 hours.
 - **Viability Assay:** Add MTT or WST-1 reagent according to the manufacturer's instructions and incubate for 1-4 hours.
 - **Data Acquisition:** Measure absorbance at 450 nm using a microplate reader.
 - **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine IC₅₀ values using non-linear regression analysis.

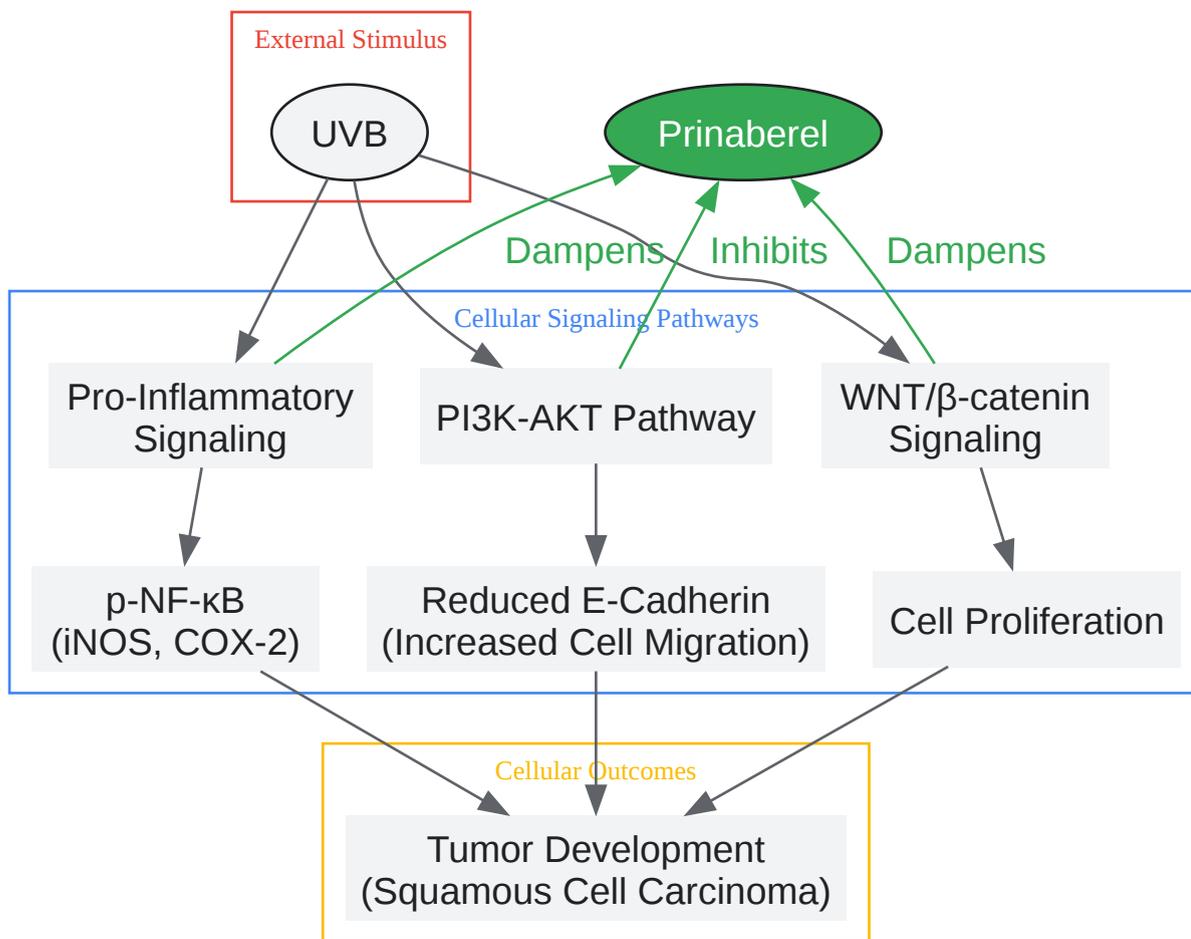
2. In Vivo Protocol for Skin Cancer Chemoprevention

- **Objective:** To investigate the topical efficacy of **Prinaberel** in preventing UVB-induced skin carcinogenesis.

- **Animal Model:** Female SKH-1 hairless mice (6-8 weeks old) [1].
- **Test Article:** **Prinaberel**, 2 mg/mouse dissolved in 200 μ L ethanol [1].
- **Procedure:**
 - **Acclimatization:** House mice under standard conditions with a 12-hour light/dark cycle for one week prior to the study.
 - **Grouping:** Randomize mice into at least three groups: Vehicle control (ethanol), **Prinaberel** treatment, and possibly a naive control (no UVB).
 - **Dosing and UVB Exposure:** Apply **Prinaberel** or vehicle topically to the dorsal skin 30 minutes before UVB irradiation (180 mJ/cm²).
 - **Dosing Schedule:** Administer treatments 3-5 times per week for an extended period (e.g., 30 weeks).
 - **Tumor Monitoring:** Palpate and visually inspect weekly for the appearance, number, and size of skin tumors.
 - **Endpoint Analysis:** At study termination, collect tumors and skin samples for histopathological analysis (H&E staining) and molecular profiling (e.g., Western blot for p-NF- κ B, iNOS, COX-2, E-cadherin, and components of the PI3K-AKT and WNT/ β -catenin pathways) [1].

Mechanism of Action in Skin Cancer Chemoprevention

The following diagram illustrates the proposed molecular mechanism by which **Prinaberel** exerts its chemopreventive effects, based on in vitro and in vivo data [1].



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Diagram 1: Proposed mechanism of **Prinaberel's** chemopreventive action. **Prinaberel** activation of ERβ dampens key pro-tumorigenic signaling pathways induced by UVB radiation.

Research Considerations & Conclusion

- **Critical Research Gap:** A significant lack of detailed animal pharmacokinetic data for **Prinaberel** exists. Future studies should characterize its absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal models.
- **Species Specificity:** Always consider species-specific differences in ERβ pharmacology when designing and interpreting preclinical in vivo studies [2].
- **Clinical Status:** **Prinaberel** has been evaluated in Phase 2 clinical trials for conditions like dysmenorrhea but was discontinued, with one study showing no statistically significant difference from placebo for the primary endpoint [3].

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References

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